molecular formula C8H5FN2O4 B190242 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 103361-67-7

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B190242
CAS No.: 103361-67-7
M. Wt: 212.13 g/mol
InChI Key: MNUBUFBVOBPANC-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 6th position on the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Cyclization: The cyclization process involves the formation of the benzoxazine ring. This can be accomplished by reacting the nitrated precursor with an appropriate reagent, such as anhydrous aluminum chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

Major Products

    Reduction: 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group at the 6th position.

    6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom at the 7th position.

    7-Chloro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a chlorine atom instead of a fluorine atom at the 7th position.

Uniqueness

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUBUFBVOBPANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547846
Record name 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103361-67-7
Record name 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (2.0 g) in 80% aqueous sulfuric acid (30 ml) was cooled to 0° to 5° C., and 60% nitric acid (1.6 g) was gradually added thereto at 0° to 5° C. The resultant mixture was stirred at the same temperature for 30 minutes and poured onto ice water. The precipitated crystals were collected by filtration, washed with water and dried to give 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (2.1 g) as pale brown crystals. m.p., 205.9° C.
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2 g
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30 mL
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1.6 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of the compound of Step B, Example 3, (48.9 gm, 292.8 mmol) and concentrated H2SO4 (100 mL), under N2, was added a 26 mL mixture of HNO3 (69-71%) and concentrated H2SO4 dropwise at 25°-35° C. (ice-bath). The resultant solution was stirred at room temperature for 10 minutes. 400 mL of ice water was added portionwise to the solution at 0° C. (ice-bath) followed by the addition of EtOAc (1.5 L). The organic layer was separated, dried (MgSO4) and evaporated to dryness to give the title compound of Step C as a tan solid (60.0 gm), 96%; m.p. 200°-202° C.; IR (nujol, cm-1): 1703.5 (C=O); 1H NMR δ: 4.79 (s,2H), 7.26-7.29 (d,1H), 7.63-7.64 (d,1H), 11.05 (s,1H).
Quantity
48.9 g
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reactant
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100 mL
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mixture
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26 mL
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ice water
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400 mL
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1.5 L
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solvent
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